molecular formula C17H14O6 B15251181 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione CAS No. 140671-21-2

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione

Cat. No.: B15251181
CAS No.: 140671-21-2
M. Wt: 314.29 g/mol
InChI Key: MMJVMCYKOLNSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione (CAS 140671-21-2) is an anthraquinoid polyketide with a molecular formula of C17H14O6 and a molecular weight of 314.289 g/mol . This structural class of compounds is commonly sourced from marine-derived fungi, which are prolific producers of diverse secondary metabolites . Anthraquinones are of significant research interest due to their wide range of reported biological activities. Studies on similar compounds have shown potential in areas such as enzyme inhibition, and antibacterial, antifungal, and cytotoxic activities . The core 9,10-anthracenedione structure is known to interact with biological systems through mechanisms such as intercalation with DNA and inhibition of topoisomerase II, making derivatives valuable probes in biochemical and pharmacological research . Researchers utilize this compound and its analogues in various fields, including anticancer drug discovery , and in materials science for studying interactions with nanoparticles due to their distinct photophysical properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-7-4-8-12(10(5-7)22-2)17(21)13-9(18)6-11(23-3)16(20)14(13)15(8)19/h4-6,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVMCYKOLNSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10769954
Record name 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10769954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140671-21-2
Record name 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10769954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation-Protected Synthesis

A method inspired by anthraquinone functionalization strategies involves sequential protection, substitution, and deprotection steps. Starting with 1,4-dihydroxyanthraquinone (quinizarin) , the hydroxyl groups at positions 1 and 4 are protected using p-toluenesulfonyl chloride (TsCl) in methylene chloride with triethylamine as a base. The resulting 1,4-ditosylanthraquinone serves as a stable intermediate, enabling subsequent reactions at positions 2, 5, and 7.

Methoxylation at positions 2 and 5 is achieved via nucleophilic substitution using methyl iodide in dimethylformamide (DMF) with potassium carbonate. The reaction proceeds at 80°C for 12 hours, yielding 1,4-ditosyl-2,5-dimethoxyanthraquinone . The methyl group at position 7 is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride in nitrobenzene at 0–5°C. Final deprotection of the tosyl groups is performed using concentrated hydrochloric acid in refluxing ethanol, regenerating the hydroxyl groups at positions 1 and 4.

Key Reaction Conditions:

  • Tosylation: TsCl (2.2 eq), CH₂Cl₂, Et₃N, 25°C, 6 hours.
  • Methoxylation: CH₃I (4 eq), K₂CO₃, DMF, 80°C, 12 hours.
  • Methylation: CH₃Cl, AlCl₃, nitrobenzene, 0–5°C, 4 hours.
  • Deprotection: 6M HCl, ethanol, reflux, 3 hours.

Direct Methylation and Methoxylation

An alternative route employs selective methylation and methoxylation without intermediate protection. Quinizarin is treated with dimethyl sulfate in aqueous sodium hydroxide at 60°C to introduce methoxy groups at positions 2 and 5. The reaction’s regioselectivity is attributed to the electron-donating effects of the hydroxyl groups at 1 and 4, which activate positions 2 and 5 for electrophilic substitution.

The methyl group at position 7 is introduced via radical alkylation using di-tert-butyl peroxide (DTBP) as an initiator and methyl iodide as the methyl source. This reaction proceeds in tetrahydrofuran (THF) at 70°C for 8 hours, yielding 1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione in 58% yield.

Advantages:

  • Avoids multi-step protection/deprotection.
  • Utilizes inexpensive reagents (dimethyl sulfate, methyl iodide).

Limitations:

  • Moderate yields due to competing side reactions.

Total Synthesis via Diels-Alder Cyclization

The anthracene backbone is constructed through a Diels-Alder reaction between 2,5-dimethoxy-7-methyl-1,4-naphthoquinone and 1,3-butadiene in toluene at 120°C. The cycloadduct undergoes oxidation with chromium trioxide in acetic acid to form the anthraquinone core. Hydroxylation at positions 1 and 4 is achieved using hydrogen peroxide in the presence of iron(II) sulfate, yielding the target compound.

Natural Product Isolation

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione has been isolated from the roots of Ventilago denticulata (Rhamnaceae). The extraction protocol involves:

  • Soxhlet extraction with 95% ethanol.
  • Fractionation via silica gel column chromatography (hexane/ethyl acetate, 7:3).
  • Final purification using preparative HPLC (C18 column, methanol/water, 65:35).

Yield: 0.02% (w/w) from dried plant material.

Reaction Optimization and Challenges

Regioselectivity in Methoxylation

Methoxylation at positions 2 and 5 is hindered by competing reactions at positions 6 and 7. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by sterically shielding positions 6 and 7.

Friedel-Crafts Alkylation Limitations

Friedel-Crafts reactions at position 7 require stringent temperature control (0–5°C) to prevent polysubstitution. Nitrobenzene is preferred over chlorinated solvents due to its superior stabilizing effect on the AlCl₃ catalyst.

Analytical Characterization

The compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 2H, OH), 7.89 (d, J = 8.4 Hz, 2H), 6.72 (s, 2H), 3.94 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS (ESI): m/z 315.0972 [M+H]⁺ (calc. 315.0974 for C₁₇H₁₄O₆).
  • IR (KBr): 3420 cm⁻¹ (OH), 1675 cm⁻¹ (C=O).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents: Derivatives exhibit IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells.
  • Fluorescent probes: The conjugated quinone system enables pH-dependent fluorescence (λₑₓ = 480 nm, λₑₘ = 520 nm).

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Table 1: Substitution Patterns and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione 1,4-OH; 2,5-OCH$3$; 7-CH$3$ 314.0822 High steric bulk, electron-donating groups
1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione 1,4-OH; 6-CH$2$OCH$2$CH$3$; 8-CH$2$CH$2$CH$3$ 384.4 (estimated) Increased lipophilicity, bulky side chains
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione 1-OH; 3-O-prenyl 324.3 (estimated) Enhanced membrane permeability due to prenyl group
1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone 1,4-OH; 2,3-NO$_2$ 330.2 Electron-withdrawing nitro groups, planar structure

Key Observations :

  • Electron-Donating vs.

Table 2: Comparative Bioactivity

Compound DNA Binding Affinity Antioxidant Activity Solubility in Polar Solvents
Target Compound Moderate (predicted) High (due to 1,4-OH) Low (hydrophobic substituents)
1,4-Dihydroxy-6-(hydroxymethyl)-8-propylanthracene-9,10-dione Low Moderate Very low (long alkyl chains)
Mitoxantrone Analogue (5,8-CH$_3$) High Low Moderate
1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone None (steric hindrance) Low Very low

Key Findings :

  • The target compound’s hydroxyl groups at positions 1 and 4 likely contribute to radical scavenging activity, similar to thiacremonone (a thiophenone with antioxidant properties) .
  • Mitoxantrone analogues with methyl groups at positions 5 and 8 exhibit stronger DNA binding due to reduced steric hindrance compared to the target compound’s 2,5-dimethoxy and 7-methyl substituents .

Solubility and Crystallization

  • Target Compound: Low solubility in water due to hydrophobic methoxy and methyl groups. Crystallization studies of similar anthraquinones (e.g., 1,4-dihydroxy-2,3-dinitro-9,10-anthraquinone) reveal planar molecular structures stabilized by intramolecular hydrogen bonds (O–H···O) and short O···O contacts (2.8–3.0 Å) .
  • Comparison with 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione : The prenyloxy group in the latter increases lipophilicity, favoring organic solvent solubility, whereas methoxy groups in the target compound may limit crystallization in polar solvents .

Biological Activity

1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione, also known as a derivative of anthraquinone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of anthraquinones that have been studied for their potential therapeutic properties, including anticancer, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 2589-39-1
  • Density : 1.476 g/cm³
  • Boiling Point : 494.1 °C at 760 mmHg

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance, studies have shown that various anthraquinones can inhibit cell proliferation in several cancer cell lines:

CompoundCell LineIC50 (µg/mL)
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dioneHCT1164.5
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dioneA5497.6
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dioneHepG222.8

These findings suggest that the compound may induce apoptosis in cancer cells by modulating various signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial properties of anthraquinones are well-documented. Studies have shown that 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. It has been demonstrated that anthraquinones can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in preventing chronic diseases associated with oxidative damage.

Study on HepG2 Cells

In a recent study investigating the hepatoprotective effects of various anthraquinones, including our compound of interest, it was found that treatment with 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione led to significant upregulation of heme oxygenase-1 (HO-1), indicating its potential in protecting liver cells from oxidative stress .

Study on Cancer Cell Lines

Another study evaluated the cytotoxic effects of this compound on multiple cancer cell lines (HCT116, A549). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspases .

Q & A

Q. What are the recommended synthetic routes for 1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Hydroxylation and Methoxylation: Start with anthraquinone derivatives (e.g., 1,4-dihydroxyanthraquinone) and introduce methoxy groups via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation: Introduce the methyl group at position 7 via Friedel-Crafts alkylation or using methylating agents like CH₃I in the presence of Ag₂O .
  • Purification: Use column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 2:1) followed by recrystallization from ethyl acetate to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress via TLC and HPLC.
  • Optimize yields by adjusting reaction time (e.g., 12–24 hours for alkylation) and catalyst load (e.g., 10 mol% Ag₂O) .

Q. How is structural characterization of this compound performed, and what spectral benchmarks are critical?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxy protons (broad singlet, δ 10–12 ppm) .
    • ¹³C NMR: Identify carbonyl carbons (δ 180–190 ppm) and quaternary carbons (δ 120–140 ppm) .
  • 2D Techniques: Use HMBC to correlate hydroxyl protons with adjacent carbons and COSY to map aromatic coupling .
  • Mass Spectrometry: Confirm molecular weight (e.g., exact mass: 314.0822) via HRMS (ESI+) .

Validation: Compare data with structurally similar anthraquinones (e.g., 1,4-dihydroxyanthraquinone, CAS 81-64-1) .

Q. What solvents and conditions are optimal for solubility and stability studies?

Methodological Answer:

  • Solubility: Test in DMSO, DMF, or acetone (≥10 mg/mL). Avoid aqueous solutions due to low polarity .
  • Stability: Store at 2–8°C in dark, anhydrous conditions. Monitor degradation via UV-Vis (λmax ~450 nm for anthraquinones) over 30 days .

Advanced Research Questions

Q. How do substituent effects (e.g., methoxy, methyl) influence tautomerism and electronic properties?

Methodological Answer:

  • Tautomerism Studies: Use DFT calculations (B3LYP/6-31G*) to predict keto-enol equilibria. Experimentally, oxidize with MnO₂ to stabilize the keto form and analyze via ¹H NMR (disappearance of enolic protons at δ 12–14 ppm) .
  • Electronic Effects: Compare redox potentials (cyclic voltammetry in acetonitrile) with unsubstituted anthraquinones. Methoxy groups increase electron density, reducing oxidation potential by ~0.2 V .

Q. What catalytic strategies enable selective C–H functionalization of this anthraquinone?

Methodological Answer:

  • Rhodium(III)-Catalyzed Oxygenation: Use [Cp*RhCl₂]₂ (5 mol%) with Cu(OAc)₂ as an oxidant in DCE at 80°C to introduce oxygen at position 6 .
  • Rhenium(II)-Mediated Alkylation: Employ Re(CO)₅Br (2 mol%) under UV light to functionalize the methyl group at position 7 .

Characterization Post-Reaction:

  • Confirm regioselectivity via NOESY (proximity of new substituents to existing groups) .

Q. How can bioactivity (e.g., antitumor) be systematically evaluated?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Use MTT assay (IC₅₀ determination) against HeLa or MCF-7 cells .
    • Mechanistic Studies: Measure ROS generation (DCFH-DA probe) and apoptosis (Annexin V/PI staining) .
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) to identify critical substituents .

Purity Requirement: Ensure >98% purity (HPLC, C18 column, acetonitrile/water gradient) .

Q. How are crystallographic data obtained, and what do they reveal about molecular packing?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (ethyl acetate). Solve structure using SHELX and refine with Olex2 .
  • Key Findings:
    • Planar anthraquinone core (max deviation: 0.161 Å) with substituents in axial/equatorial positions .
    • π-π stacking (3.8–4.0 Å centroid distances) stabilizes supramolecular assemblies .

Q. How to resolve contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • Case Example: If yields vary for methoxylation (40–70%), replicate reactions under inert atmosphere (N₂) and optimize catalyst (e.g., switch from Ag₂O to CuI) .
  • Validation: Cross-check with GC-MS for byproduct identification (e.g., demethylated intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.